molecular formula C8H7BrN2O B182589 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 23819-87-6

5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B182589
CAS No.: 23819-87-6
M. Wt: 227.06 g/mol
InChI Key: DFGKQCOFARYQOA-UHFFFAOYSA-N
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Patent
US09090562B2

Procedure details

To a stirred suspension of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5 g, 33.78 mmol) in AcOH (25 mL) was dropwise added bromine (2.5 mL) at rt. Resulting solution was stirred for 1 h. Solvent was removed under reduced pressure. Obtained solid was recrystallised in hot EtOH and H2O to give the title compound as a white solid (5.5 g, 72%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[NH:5][C:4](=[O:9])[C:3]=1[C:10]#[N:11].[Br:12]Br>CC(O)=O>[Br:12][C:7]1[C:2]([CH3:1])=[C:3]([C:10]#[N:11])[C:4](=[O:9])[NH:5][C:6]=1[CH3:8]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C(NC(=C1)C)=O)C#N
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
Resulting solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Obtained solid
CUSTOM
Type
CUSTOM
Details
was recrystallised in hot EtOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C(C(NC1C)=O)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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